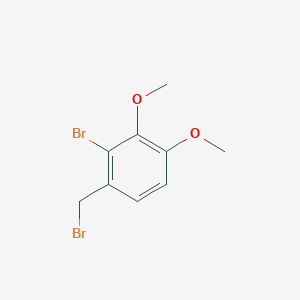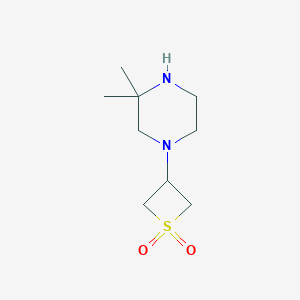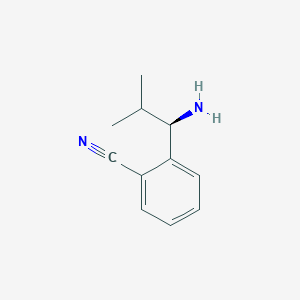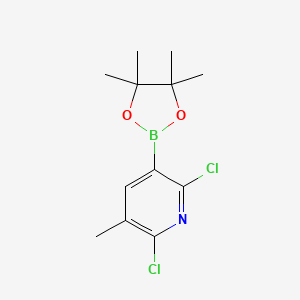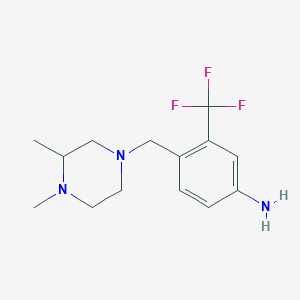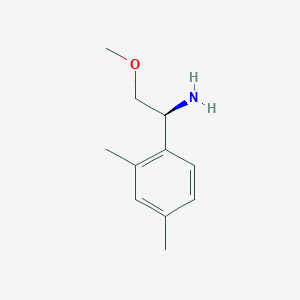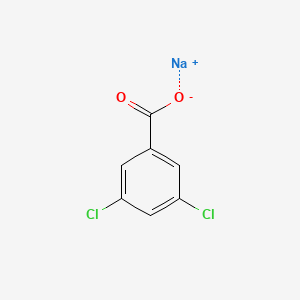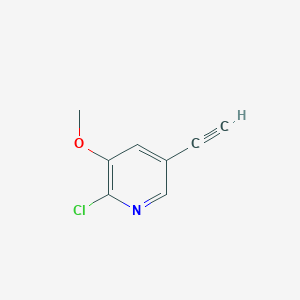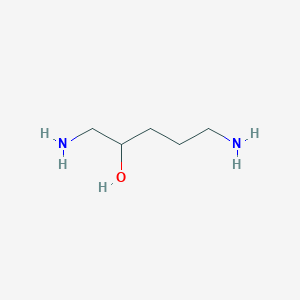
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorobenzyl group attached to the triazole ring, which is further connected to a phenyl ring substituted with an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 3-chlorobenzyl azide: This is achieved by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Formation of the triazole ring: The 3-chlorobenzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like tetrahydrofuran (THF) under reflux conditions. This step forms the 1-(3-chlorobenzyl)-1H-1,2,3-triazole.
Attachment of the ethanone group: Finally, the triazole derivative is reacted with acetyl chloride in the presence of a base like pyridine to introduce the ethanone group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethanoic acid.
Reduction: Formation of 1-(4-(1-(3-chlorobenzyl)-1,2-dihydro-1,2,3-triazol-4-yl)phenyl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the 3-chlorobenzyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
The uniqueness of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-[4-[1-[(3-chlorophenyl)methyl]triazol-4-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H14ClN3O/c1-12(22)14-5-7-15(8-6-14)17-11-21(20-19-17)10-13-3-2-4-16(18)9-13/h2-9,11H,10H2,1H3 |
InChI Key |
XVNPTBYYUNONBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


